Product packaging for 1-Lauroyl-2-oleoyl-3-chloropropanediol(Cat. No.:CAS No. 915297-48-2)

1-Lauroyl-2-oleoyl-3-chloropropanediol

Cat. No.: B587434
CAS No.: 915297-48-2
M. Wt: 375.0 g/mol
InChI Key: SQEOYUUMBWVKDM-KTKRTIGZSA-N
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Description

Overview of Chloropropanol Esters as Process-Induced Chemical Species

Chloropropanol esters, including 2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters, are not naturally present in raw food materials. Instead, they are formed during food processing when fats and oils are subjected to high temperatures, such as during deodorization, a standard step in the refining process to remove undesirable tastes and odors. fediol.eufda.govmdpi.com The formation of these esters is a chemical reaction involving triacylglycerols, phospholipids, or glycerol (B35011) with chlorine-containing compounds. mdpi.comfera.co.uk The presence of both fat and salt, coupled with heat treatment, creates the conditions for their generation. mdpi.com

These compounds have been detected in a wide array of food products, with the highest concentrations typically found in refined palm oil and other refined vegetable oils like safflower, coconut, sunflower, and soybean oils. fda.govnih.gov Their presence extends to products made with these oils, such as margarine, baked goods, and infant formula. mdpi.comfera.co.uk Upon ingestion, these esters are hydrolyzed in the digestive tract, releasing free 2-MCPD, 3-MCPD, and glycidol (B123203). analytical-group.comeuropa.eu This has prompted health authorities to establish regulations and tolerable daily intake levels for some of these compounds. analytical-group.comfera.co.uk

Placement of rac 2-Oleoyl-3-chloropropanediol within the Mono-Chlorinated Propanediol (B1597323) Ester Class

The class of mono-chlorinated propanediol esters is characterized by a glycerol backbone where one hydroxyl group is substituted with a chlorine atom and at least one of the remaining hydroxyl groups is esterified with a fatty acid. mdpi.com The position of the chlorine atom on the propanediol backbone determines the primary classification. In 3-MCPD esters, the chlorine is at the sn-3 (or sn-1) position, while in 2-MCPD esters, it is at the sn-2 position. mdpi.com

rac 2-Oleoyl-3-chloropropanediol falls into the category of a 3-MCPD monoester. The "rac" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of the two enantiomers. "2-Oleoyl" signifies that an oleic acid molecule is esterified at the sn-2 position of the glycerol backbone. "3-chloropropanediol" specifies that the chlorine atom is located at the sn-3 position.

The formation of specific esters like rac 2-Oleoyl-3-chloropropanediol is influenced by the fatty acid profile of the parent oil. fediol.eu For instance, in an oil rich in oleic acid, the formation of oleoyl (B10858665) esters of MCPD would be more prevalent. Research has shown that the formation of 3-MCPD esters is regioselective, with a preference for the sn-1(3) position. fediol.eu While 3-MCPD diesters are often found in higher concentrations in oils, monoesters like rac 2-Oleoyl-3-chloropropanediol are also present and contribute to the total MCPD ester content. nih.govfediol.eu

Research Significance and Academic Trajectories for Glycerol-Derived Chlorinated Compounds

The scientific interest in glycerol-derived chlorinated compounds, including rac 2-Oleoyl-3-chloropropanediol, stems primarily from food safety concerns. The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B) and glycidol as a probable human carcinogen (Group 2A). fda.govbme.hu This has spurred extensive research into their formation mechanisms, analytical detection methods, and mitigation strategies in food production.

A significant area of research focuses on understanding the precise chemical pathways leading to the formation of these esters during oil refining. nih.govelsevierpure.com Studies have investigated the roles of precursors like diacylglycerols and triacylglycerols, as well as the influence of various chlorine sources and processing conditions like temperature and time. bme.hunih.govelsevierpure.com

The development of robust and accurate analytical methods has been another critical research trajectory. Both direct and indirect methods for quantifying MCPD and glycidyl esters have been developed and refined. fediol.eufediol.eu Indirect methods typically involve the cleavage of the esters and subsequent analysis of the free analytes, while direct methods aim to quantify the intact esters. nih.gov These analytical advancements are crucial for monitoring the levels of these contaminants in the food supply and for enforcing regulatory limits.

Furthermore, the growing availability and low cost of glycerol, a major byproduct of biodiesel production, have fueled research into its use as a precursor for various chemical products, including chlorinated derivatives. researchgate.netnih.govacs.org This research explores novel applications for crude glycerol, aiming to develop more sustainable and economical chemical synthesis routes. nih.govnih.gov

Interactive Data Table: Key Information on Chloropropanol Esters

Compound ClassCommon PrecursorsFormation ConditionsKey Research Areas
3-MCPD EstersTriacylglycerols, Diacylglycerols, ChlorineHigh-temperature processing of oilsFormation mechanisms, Analytical methods, Mitigation strategies, Toxicology
2-MCPD EstersTriacylglycerols, Diacylglycerols, ChlorineHigh-temperature processing of oilsFormation mechanisms, Analytical methods, Toxicology (less studied than 3-MCPD)
Glycidyl EstersDiacylglycerols, MonoglyceridesHigh-temperature processing of oils, often under acidic conditionsFormation mechanisms, Analytical methods, Mitigation strategies, Carcinogenicity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39ClO3 B587434 1-Lauroyl-2-oleoyl-3-chloropropanediol CAS No. 915297-48-2

Properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEOYUUMBWVKDM-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858248
Record name 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915297-48-2
Record name 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Mechanisms and Precursors of Rac 2 Oleoyl 3 Chloropropanediol

Mechanistic Investigations of Ester Bond Formation

Several chemical pathways have been proposed to explain the formation of 3-MCPD esters. These mechanisms often involve nucleophilic substitution reactions where a chloride ion acts as the nucleophile. researchgate.net Computational simulations and experimental studies have identified at least three potential pathways for the formation of these esters. researchgate.netfao.org

Direct Nucleophilic Substitution Pathways Involving Chloride Species

One of the primary proposed mechanisms involves a direct nucleophilic substitution (SN2) reaction. researchgate.netresearchgate.net In this pathway, a chloride ion directly attacks a carbon atom on the glycerol (B35011) backbone of a precursor molecule. mdpi.com This attack can lead to the displacement of either a hydroxyl group (-OH) or an existing fatty acid ester group. acs.orgresearchgate.netmdpi.com The direct substitution of an ester group by a chloride ion has been identified as the most probable reaction pathway based on computational data regarding energy barriers. researchgate.netfao.org

Indirect Nucleophilic Substitution Pathways via Intermediate Species

Indirect nucleophilic substitution is another proposed route for the formation of 3-MCPD esters. researchgate.netfao.org This pathway is distinct from the direct attack and involves the formation of intermediate species that are more susceptible to nucleophilic attack by chloride. While the specific nature of these intermediates can vary, the fundamental process involves an initial reaction that creates a better leaving group or a more reactive site on the acylglycerol molecule before the introduction of the chlorine atom.

Role of Acyloxonium Ions and Epoxide (Glycidyl Ester) Intermediates

A significant body of research points to the involvement of reactive intermediates, specifically cyclic acyloxonium ions and epoxide rings (in the form of glycidyl (B131873) esters), in the formation of 3-MCPD esters. acs.orgresearchgate.netacs.org

Acyloxonium Ions: Acylglycerols, including triacylglycerols (TAGs), can form a cyclic acyloxonium ion intermediate under high-temperature conditions. nih.govresearchgate.net This positively charged intermediate is highly reactive and is subsequently attacked by a chloride ion, leading to the formation of the 3-MCPD ester. researchgate.netnih.gov The formation of acyloxonium ions can be initiated from monoacylglycerols (MAGs) and diacylglycerols (DAGs) as well. rsc.org

Epoxide (Glycidyl Ester) Intermediates: Glycidyl esters are considered key intermediates and potential precursors to 3-MCPD esters. rsc.org The formation pathway can proceed through a MAG-derived acyloxonium ion, which then forms a glycidyl ester. rsc.org Subsequently, the epoxide ring of the glycidyl ester is opened by a nucleophilic attack from a chloride ion, yielding the 3-MCPD ester. rsc.org This bidirectional conversion between glycidyl esters and 3-MCPD esters in the presence of chloride ions is a well-documented mechanism. researchgate.netrsc.org

Table 1: Key Intermediates in 3-MCPD Ester Formation
Intermediate SpeciesPrecursor(s)Mechanism of FormationSubsequent Reaction
Cyclic Acyloxonium IonMAG, DAG, TAGIntramolecular rearrangement at high temperature.Nucleophilic attack by chloride ion. researchgate.netnih.gov
Glycidyl Ester (Epoxide)MAG, DAGFormation from acyloxonium ion intermediate. rsc.orgRing-opening via nucleophilic attack by chloride ion. rsc.org

Free Radical Initiated Mechanisms

Recent investigations have proposed a novel formation pathway involving free radicals. nih.govacs.org This mechanism is particularly relevant for the formation of 3-MCPD diesters from diacylglycerols under high-temperature, low-moisture conditions. nih.govacs.org Electron spin resonance (ESR) spectroscopy has demonstrated the presence of free radicals in vegetable oil subjected to high temperatures. nih.govacs.org The proposed mechanism involves the formation of a cyclic acyloxonium free radical (CAFR) intermediate, which is then attacked by a chlorine radical or compound to form the final 3-MCPD ester. mdpi.comnih.gov The validity of this free radical mechanism has been supported by experiments showing the formation of 3-MCPD diesters from reactions with various organic and inorganic chlorine sources. nih.govacs.org

Identification and Characterization of Precursor Compounds

The formation of rac 2-Oleoyl-3-chloropropanediol is critically dependent on the presence of specific precursor molecules within the reaction matrix, primarily edible oils.

Acylglycerols (Monoacylglycerols, Diacylglycerols, Triacylglycerols) as Core Substrates

Acylglycerols are the fundamental substrates for the formation of 3-MCPD esters. nih.govrsc.org This group includes monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), all of which can react with chloride ions at elevated temperatures. researchgate.net

Diacylglycerols (DAGs): Numerous studies have identified DAGs as major precursors. A strong correlation has been observed between the DAG content in oil and the subsequent level of 3-MCPD esters formed during heating. researchgate.netfao.orgnih.gov Research indicates that 3-MCPD esters can form approximately two to five times faster from DAGs than from MAGs. nih.gov

Monoacylglycerols (MAGs): MAGs are also recognized as potent precursors for 3-MCPD ester formation. acs.orgresearchgate.net

Triacylglycerols (TAGs): While being the main components of edible oils, TAGs also serve as precursors, potentially reacting preferentially with chlorine donors via the cyclic acyloxonium pathway to form 3-MCPD esters. nih.gov

The relative contribution of each acylglycerol can vary, but it is generally accepted that higher levels of partial acylglycerols (MAGs and DAGs) can lead to increased formation of 3-MCPD esters. acs.org Consequently, the removal of DAGs from vegetable oil can significantly reduce the formation of these contaminants. nih.gov

Table 2: Role of Acylglycerol Precursors in 3-MCPD Ester Formation
Precursor CompoundSignificanceSupporting Findings
Diacylglycerols (DAGs)Major precursor with a strong correlation to 3-MCPD ester levels. researchgate.netfao.orgFormation is 2-5 times faster from DAGs than MAGs. nih.gov
Monoacylglycerols (MAGs)Potent precursor. acs.orgCan form a reactive acyloxonium ion intermediate. rsc.org
Triacylglycerols (TAGs)Core substrate, can preferentially react with chlorine donors. nih.govForms 3-MCPD esters through the cyclic acyloxonium pathway. nih.gov

Compound Index

Table 3: Chemical Compounds Mentioned
Compound Name
rac 2-Oleoyl-3-chloropropanediol
3-monochloropropane-1,2-diol (3-MCPD)
Glycidyl Ester
Monoacylglycerol (MAG)
Diacylglycerol (DAG)
Triacylglycerol (TAG)

Environmental and Process Parameters Governing Formation Kinetics and Thermodynamics

Catalytic Influences (e.g., Metal Ions, Specific Chemical Species)

The formation of 3-monochloropropane-1,2-diol (3-MCPD) esters, including rac 2-Oleoyl-3-chloropropanediol, is notably enhanced by the presence of certain catalytic agents, particularly metal ions. Research consistently points to iron ions (Fe²⁺ and Fe³⁺) as significant catalysts in this process. nih.govresearchgate.net These metal ions are believed to facilitate the reaction, accelerating the formation of 3-MCPD esters under the high-temperature, low-moisture conditions typical of food processing, such as oil refining. acs.org

Studies have demonstrated that ferric chloride (FeCl₃) can react with triacylglycerols to form 3-MCPD esters, supporting a mechanism where the esters can be formed directly from triacylglycerols. nih.govresearchgate.net The catalytic activity of iron ions may be linked to their ability to promote the generation of free radicals. acs.org In addition to iron, other metal chlorides such as tin(II) chloride (SnCl₂), zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and aluminum chloride (AlCl₃) have been shown to contribute to the formation of related compounds during heating processes. acs.org Conversely, some compounds can have an inhibitory effect; for instance, zinc oxide has been observed to cause a small reduction in 3-MCPD ester formation, whereas metallic zinc appeared to favor it. acs.org The presence of chloride ions, from sources like sodium chloride or hydrochloric acid, is a critical precursor, and their interaction with acylglycerols under the influence of these catalysts is fundamental to the formation of rac 2-Oleoyl-3-chloropropanediol. acs.org

Occurrence and Distribution in Non-Biological Complex Matrices

Analytical Surveys in Processed Edible Oils and Fats

Rac 2-Oleoyl-3-chloropropanediol, as part of the broader category of 3-MCPD esters, is a well-documented process contaminant found in refined edible oils and fats. ifst.org Its formation is intrinsically linked to the high-temperature deodorization step in oil refining. mdpi.comunina.it Consequently, levels are significantly higher in refined oils compared to their unrefined or virgin counterparts. nih.govnih.gov

Surveys across the globe have consistently identified refined palm oil and its fractions, like palm olein, as containing the highest concentrations of 3-MCPD esters. nih.govfao.orgfda.gov However, these compounds are also prevalent in a wide array of other refined vegetable oils, including sunflower, soybean, rapeseed, coconut, and corn oils, as well as marine oils. fda.govmdpi.com The concentration of these esters can vary widely depending on the type of oil and the specific refining processes employed. fao.org For example, one study found bound 3-MCPD concentrations ranging from 0.005 to 7.2 mg/kg in refined oils, while unrefined oils showed levels from below the limit of quantitation to 0.09 mg/kg. nih.gov Another survey reported a range of 0.25 to 15 mg/kg in refined fat products. fao.org

The following table summarizes the findings from various analytical surveys on the concentration of 3-MCPD esters in different types of oils and fats.

Table 1: Occurrence of 3-MCPD Esters in Processed Edible Oils and Fats

Oil/Fat Type Concentration Range (mg/kg) Key Findings Source(s)
Refined Oils (General) 0.005 - 7.2 Significantly higher levels than unrefined oils. nih.gov
Refined Products (General) 0.25 - 15 Wide variation in concentration. fao.org
Refined Palm Oil / Olein Highest Concentrations Reported Consistently contains the highest levels among vegetable oils. nih.govfao.orgfda.gov
Refined Olive Oil up to 1.5 Higher levels than seed oils. mdpi.com

Presence in Other Thermal-Processed Materials

The occurrence of rac 2-Oleoyl-3-chloropropanediol and other 3-MCPD esters is not limited to refined oils. They are also found in a diverse range of thermally processed food products, particularly those that contain fats and salt. nih.gov High-temperature cooking methods such as baking, frying, and roasting can promote the formation of these compounds. ifst.orgmdpi.com

Consequently, 3-MCPD esters have been detected in products like breads, shortenings, soy sauce, and infant formula. nih.govifst.orgfda.gov High-fat foods derived from refined oils, such as margarines, biscuits, crackers, and various snacks, are also known to contain these contaminants. mdpi.comnih.govmdpi.com The levels in the final food product can be influenced by the initial concentration in the oil used, as well as the conditions of the thermal processing (temperature and duration). nih.gov For instance, studies have investigated the presence of these esters in items ranging from fried potatoes and croquettes to cereal products and smoked foods. mdpi.comnih.gov

The table below lists various thermal-processed materials where 3-MCPD esters have been detected.

Table 2: Occurrence of 3-MCPD Esters in Other Thermal-Processed Materials

Food Category Specific Examples Processing Method(s) Source(s)
Bakery Products Breads, Biscuits, Crackers, Fine Bakery Wares Baking, Frying nih.govmdpi.com
Fats and Spreads Shortenings, Margarine, Food Emulsions Manufacturing with refined oils nih.govnih.gov
Processed Meats/Fish Smoked Foods, Fried Fish Fillets Smoking, Frying mdpi.comnih.gov
Dairy Products Milk Powder for Infants, Fried Cheese High-temperature processing ifst.orgmdpi.com
Snacks Fried Potatoes, Deep-fried Rice Crackers Frying nih.gov
Condiments/Ingredients Soy Sauce, Hydrolyzed Vegetable Protein (HVP) Acid hydrolysis, High-temperature processing nih.gov
Other Coffee Roasting mdpi.com

Synthetic Methodologies for Research and Reference Standard Generation

Laboratory Synthesis of rac 2-Oleoyl-3-chloropropanediol

The laboratory synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of 3-chloro-1,2-propanediol (B139630) with oleic acid or a derivative thereof. A common approach is the direct esterification of the primary hydroxyl group of 3-chloro-1,2-propanediol, followed by acylation of the secondary hydroxyl group. However, achieving regioselectivity to specifically acylate the C-2 hydroxyl group can be challenging and may require the use of protecting groups.

A plausible synthetic route can be conceptualized in the following steps:

Protection of the primary hydroxyl group: The primary hydroxyl group of 3-chloro-1,2-propanediol is more reactive and can be selectively protected using a suitable protecting group, such as a trityl or silyl (B83357) ether. This leaves the secondary hydroxyl group available for acylation.

Acylation of the secondary hydroxyl group: The protected 3-chloro-1,2-propanediol is then reacted with an activated form of oleic acid, such as oleoyl (B10858665) chloride or oleic anhydride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester linkage at the C-2 position.

Deprotection: The protecting group on the primary hydroxyl is then removed under appropriate conditions to yield rac 2-Oleoyl-3-chloropropanediol.

Alternatively, direct esterification methods can be employed, though these often result in a mixture of isomers (1-oleoyl and 2-oleoyl derivatives) that require purification by chromatographic techniques. One study on the direct esterification of oleic acid with glycerol (B35011), a related polyol, indicated that at high temperatures (250°C), a mixture of mono-, di-, and triglycerides is formed, with the 1-monooleoylglycerol being the predominant monoacylglycerol isomer. jst.go.jp Achieving high selectivity for the 2-position in 3-chloropropanediol without enzymatic catalysis remains a significant synthetic challenge.

Chemoenzymatic Routes for Specific Isomer Synthesis

Chemoenzymatic methods offer a powerful alternative for the synthesis of specific isomers of 2-Oleoyl-3-chloropropanediol, leveraging the high selectivity of enzymes, particularly lipases. Lipases can catalyze esterification reactions with high regio- and enantioselectivity, making them ideal for targeting the secondary hydroxyl group of the glycerol backbone.

A general chemoenzymatic strategy for synthesizing enantiomerically enriched 2-Oleoyl-3-chloropropanediol could involve the following:

Enzymatic Resolution: A racemic mixture of a suitable precursor, such as 3-chloro-1-arylpropan-1-ols, can be resolved using a lipase (B570770). For instance, lipase from Pseudomonas fluorescens can be used for enantioselective acylation, allowing for the separation of the two enantiomers. researchgate.netthieme-connect.de

Lipase-Catalyzed Esterification: A key step is the regioselective acylation of the sn-2 position of a glycerol derivative. Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are known to be highly specific for the sn-1 and sn-3 positions in triglycerides, which can be exploited in reverse (hydrolysis) or through controlled esterification to favor the sn-2 position. nih.govnih.govresearchgate.net For instance, a two-step process can be envisioned where glycerol is first unselectively esterified with a fatty acid, followed by sn-1,3-selective alcoholysis catalyzed by a lipase like Candida antarctica lipase B (CalB), yielding the 2-monoacylglyceride. researchgate.net This 2-monooleoylglycerol can then potentially be chemically modified to introduce the chloro group at the 3-position.

Synthesis of 2-Monoacylglycerols: The synthesis of 2-monoacylglycerols (2-MAGs) is a critical intermediate step. nih.gov One approach involves the enzymatic hydrolysis of structured triglycerides at room temperature, which minimizes acyl migration and can yield 2-MAGs in good yields (37-88%). nih.govnih.gov Another method is the enzymatic ethanolysis of oils rich in the desired fatty acid, which can produce a mixture containing a significant proportion of the 2-MAG that can then be purified. researchgate.net

The synthesis of specific enantiomers, such as (R)- or (S)-2-Oleoyl-3-chloropropanediol, would necessitate starting with an enantiomerically pure chloropropanediol derivative or employing an enantioselective lipase that can differentiate between the two enantiomers of the racemic starting material during the acylation process.

Preparation of Isotopically Labeled Analogs (e.g., Deuterated rac 2-Oleoyl-3-chloropropanediol) for Mechanistic and Quantitative Studies

Isotopically labeled analogs of rac 2-Oleoyl-3-chloropropanediol, particularly deuterated versions, are invaluable tools for quantitative analysis using isotope dilution mass spectrometry and for mechanistic studies. The synthesis of these labeled compounds generally involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into the oleic acid moiety before its esterification with 3-chloropropanediol.

The preparation of deuterated rac 2-Oleoyl-3-chloropropanediol-d₅ is a common requirement for its use as an internal standard. cabidigitallibrary.org The synthesis can be broken down into two main stages:

Synthesis of Deuterated Oleic Acid: The synthesis of highly deuterated oleic acid (e.g., oleic acid-d₃₂) can be achieved through a multi-step chemical process. nih.govansto.gov.ausigmaaldrich.comeuropa.eu A common strategy starts with the deuteration of saturated precursors, such as azelaic acid and nonanoic acid, via metal-catalyzed hydrothermal H/D exchange reactions using deuterium oxide (D₂O). nih.govansto.gov.aueuropa.eu These deuterated fragments are then coupled, for example, through a Wittig reaction, to construct the full carbon chain of oleic acid with the characteristic cis-double bond and a high degree of deuterium incorporation. ansto.gov.au This method has been shown to produce gram quantities of highly deuterated oleic acid with isotopic purity of around 94% D. nih.govansto.gov.ausigmaaldrich.com

Esterification with 3-Chloropropanediol: The deuterated oleic acid is then esterified with 3-chloro-1,2-propanediol. This can be achieved using standard chemical esterification methods, similar to those described in section 4.1. The reaction would yield a racemic mixture of deuterated 2-Oleoyl-3-chloropropanediol. Commercially available standards, such as rac 2-Oleoyl-3-chloropropanediol-d₅, are utilized in analytical methods for the quantification of the unlabeled analyte in various samples. researchgate.netmedchemexpress.eumedchemexpress.com The deuterium labels on the glycerol backbone (d₅) are also synthetically accessible, for instance, by starting with a deuterated 3-chloropropanediol synthon. medchemexpress.com

The availability of these isotopically labeled standards is critical for accurate risk assessment and for studying the metabolic fate of these compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical approaches for 3-MCPD esters, enabling the separation of these compounds from the complex matrix of edible oils. Both gas and liquid chromatography platforms are extensively utilized, each offering distinct advantages.

Liquid Chromatography (LC) Platforms Coupled with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative for the direct analysis of 3-MCPD esters, overcoming the volatility issues associated with GC. restek.com This approach allows for the determination of individual ester profiles without the need for cleavage and derivatization. unina.it

Ultra-high performance liquid chromatography (UHPLC) systems offer significant advantages for the analysis of complex mixtures like edible oils. The use of smaller particle size columns in UHPLC leads to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. For the analysis of 3-MCPD esters, a clean-up step using a silica (B1680970) gel column is often employed to remove interfering triacylglycerols that can cause strong matrix effects. nih.gov A study utilizing a UHPLC system coupled to a high-resolution mass spectrometer reported good recovery values (89-120%) and repeatability (RSD 5-9%) for the analysis of nine 3-MCPD diesters in vegetable oils. nih.gov

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, provides highly accurate mass measurements, which is invaluable for the structural elucidation and confident identification of 3-MCPD esters. unina.ittandfonline.com This technology allows for the differentiation of compounds with very similar masses, which is crucial in complex food matrices. A direct analytical method using HRMS-Orbitrap has been successfully applied to identify and quantify major 3-MCPD esters in various edible oils, detecting seven types of monoesters and eleven types of diesters. unina.ittandfonline.comnih.gov

The limits of detection (LODs) for this direct HRMS method were in the range of 0.079-12.678 µg kg⁻¹ for monoesters and 0.033-18.610 µg kg⁻¹ for diesters in edible oils. unina.ittandfonline.comnih.gov The corresponding limits of quantitation (LOQs) were 0.979-38.035 µg kg⁻¹ and 0.100-55 µg kg⁻¹, respectively. unina.ittandfonline.comnih.gov Recoveries from oil samples were reported to be in the range of 80-100%, with a relative standard deviation (RSD) between 1.9% and 11.8%. unina.ittandfonline.comnih.gov

Parameter Monoesters (µg kg⁻¹) Diesters (µg kg⁻¹) Reference
LOD 0.079 - 12.6780.033 - 18.610 unina.ittandfonline.comnih.gov
LOQ 0.979 - 38.0350.100 - 55 unina.ittandfonline.comnih.gov
This interactive table presents the limits of detection (LOD) and quantification (LOQ) for 3-MCPD monoesters and diesters using a direct HRMS-Orbitrap method.
Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the direct analysis of 3-MCPD esters like rac-2-Oleoyl-3-chloropropanediol. researchgate.netresearchgate.net This technique offers high selectivity and sensitivity, allowing for the determination of individual ester species without the need for prior hydrolysis, which is a requirement of indirect methods. researchgate.netnih.gov The use of LC-MS/MS avoids potential inaccuracies that can arise from the harsh chemical conditions of indirect methods. chromatographyonline.com

In a typical LC-MS/MS setup, the separation of different 3-MCPD esters is achieved using a C18 analytical column. nih.gov The separated compounds are then ionized, often using electrospray ionization (ESI), and subjected to tandem mass spectrometry. mostwiedzy.pl This involves selecting a specific precursor ion for the target analyte (rac-2-Oleoyl-3-chloropropanediol) and then fragmenting it to produce characteristic product ions. This multiple-reaction monitoring (MRM) approach significantly enhances the selectivity of the analysis, minimizing interference from the complex food matrix. researchgate.net The quantification is often performed using isotope-labeled internal standards to ensure accuracy. acs.org

Sophisticated Sample Preparation and Clean-up Procedures

The complexity of food matrices, particularly those with high-fat content, necessitates sophisticated sample preparation and clean-up procedures to isolate rac-2-Oleoyl-3-chloropropanediol and other 3-MCPD esters before instrumental analysis.

Multi-Step Solid-Phase Extraction (SPE) Protocols

Multi-step Solid-Phase Extraction (SPE) is a widely used technique for the purification of 3-MCPD esters from edible oils and fats. researchgate.netnih.gov These protocols often involve the use of dual-cartridge systems to effectively remove interfering substances. A common approach utilizes a C18 SPE cartridge followed by a silica SPE cartridge. dtu.dk In some methods, the sample, dissolved in a suitable solvent mixture like tert-butyl methyl ether and ethyl acetate, is first passed through a C18 cartridge, followed by further purification on a silica cartridge. researchgate.net This two-step process is effective in removing a large amount of interferences such as proteins, free fatty acids, and acylglycerols. nih.gov Another protocol involves using two silica SPE cartridges before a C18 SPE cartridge, which has been shown to be effective as 3-MCPD diesters are less polar than many components in the oil matrix. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) Optimization

Dispersive Liquid-Liquid Microextraction (DLLME) is a newer, miniaturized sample preparation technique that has been optimized for the analysis of 3-MCPD. ftb.com.hr This method is noted for being cost-effective and environmentally friendly. nih.govftb.com.hr In the context of 3-MCPD analysis, DLLME can be combined with derivatization steps. For instance, after hydrolysis of the esters, the freed 3-MCPD can be derivatized using reagents like n-hepta-fluorobutyrylimidazole (HFBI) within the DLLME procedure. researchgate.netresearchgate.net The optimization of DLLME parameters, such as the type and volume of extraction and disperser solvents, is crucial for achieving high extraction efficiency and sensitivity.

QuEChERS Method Adaptations for Diverse Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the determination of 3-MCPD esters in various food matrices. nih.gov A modified QuEChERS approach can be used in combination with enzymatic hydrolysis to determine the content of 3-MCPD esters. nih.gov This involves an initial extraction of the fat from the food sample, followed by enzymatic hydrolysis to release the 3-MCPD. The subsequent clean-up step, analogous to the dispersive SPE in the traditional QuEChERS method, helps to remove interfering matrix components before GC-MS analysis. nih.gov One study developed a simple and fast direct method using a QuEChERS approach to simultaneously determine four 3-MCPD monoesters and two glycidyl (B131873) esters in margarine and olive oil. bohrium.com

Rigorous Quantitative Analysis and Method Validation

To ensure the reliability of analytical results, rigorous quantitative analysis and method validation are essential. This includes the determination of key performance parameters such as the limits of detection and quantification.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For the analysis of 3-MCPD esters, these values are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, commonly defined as an S/N of 3 for LOD and 10 for LOQ. mostwiedzy.plunina.it The validation of these methods is often performed in accordance with international guidelines, such as those from the International Conference on Harmonisation (ICH). mostwiedzy.pl

The reported LOD and LOQ values for 3-MCPD esters, including rac-2-Oleoyl-3-chloropropanediol, vary depending on the specific analytical method, matrix, and instrumentation used. For instance, one study using an indirect GC-MS method reported an LOD of 0.11 mg/kg and an LOQ of 0.14 mg/kg for 3-MCPD esters in edible plant oils. analis.com.my Another study, employing a direct LC-MS/MS method, achieved lower quantification limits ranging from 0.01 to 0.1 mg/kg in various fatty matrices. bohrium.com A micromethod for the simultaneous determination of 3-MCPD and its esters reported an LOD of 6 μg/kg for the esters. acs.org The table below summarizes some reported LOD and LOQ values from different studies.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for 3-MCPD Esters

MethodologyMatrixLODLOQSource
Indirect GC-MSEdible Plant Oils0.11 mg/kg0.14 mg/kg analis.com.my
Direct LC-MS/MSVegetable oils, margarine, biscuits, croissants-0.01 - 0.1 mg/kg bohrium.com
Isotope dilution GC-MSBakery products, meat, fish products, soups, seasonings6 μg/kg- acs.org
Improved Indirect MethodPressed camellia oil0.05 mg/kg0.10 mg/kg researchgate.net
Direct HRMS-OrbitrapEdible vegetable oils-See source for specific esters unina.it

Assessment of Linearity, Precision, and Accuracy

The validation of an analytical method is a critical process that establishes its suitability for a specific purpose. For chloropropanediol esters like rac 2-Oleoyl-3-chloropropanediol, this involves a rigorous assessment of linearity, precision, and accuracy to ensure reliable and reproducible results.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity studies typically involve the analysis of standard solutions at a minimum of five different concentrations. ich.org For the analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters, methods have demonstrated excellent linearity, with correlation coefficients (r²) often approaching 0.9995. nih.gov

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). Studies on 3-MCPD esters have reported precision values, with RSDs for repeatability ranging from 5.5% to 25.5% in some methods, while others achieve even better precision of 2.1% to 10.4%. nih.govresearchgate.net

Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is detected (the recovery) indicates the accuracy. For 3-MCPD esters, analytical methods have shown high accuracy, with recovery rates typically falling between 98.7% and 101.9%. nih.gov

The table below summarizes the performance characteristics of a modern analytical method for the determination of total 3-MCPD esters.

Table 1: Performance Characteristics of an Analytical Method for Total 3-MCPD Esters

Parameter Performance Metric Value Reference
Linearity Correlation Coefficient (r²) 0.9995 nih.gov
Precision Relative Standard Deviation (RSD) 2.1% - 10.4% nih.gov
Accuracy Recovery 98.7% - 101.9% nih.gov
Repeatability Relative Standard Deviation (RSDr) 5.5% - 25.5% researchgate.net
Limit of Quantification (LOQ) Concentration 0.02 - 0.08 mg/kg researchgate.net

Application of Internal Standards (e.g., Isotopically Labeled Compounds) for Calibration and Matrix Effect Compensation

The use of internal standards is a cornerstone of modern quantitative analysis, particularly in complex matrices like edible oils and fats where food matrix effects can interfere with analyte response. To compensate for potential variations during sample preparation and instrumental analysis, an internal standard—a compound that is chemically similar to the analyte but distinguishable by the instrument—is added in a known amount to every sample, blank, and calibration standard.

For the analysis of rac 2-Oleoyl-3-chloropropanediol and other related esters, isotopically labeled compounds are the preferred internal standards. These compounds have the same chemical properties and chromatographic retention time as their non-labeled counterparts but differ in mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This mass difference allows them to be separately detected by a mass spectrometer.

The use of a deuterated internal standard like rac 2-Oleoyl-3-chloropropanediol-d5 is particularly effective. medchemexpress.eumedchemexpress.com It mimics the behavior of the target analyte, rac 2-Oleoyl-3-chloropropanediol, throughout the entire analytical procedure, including extraction, derivatization, and ionization, thereby effectively compensating for matrix effects and procedural losses. This leads to significantly improved precision and accuracy in quantification.

Table 2: Examples of Isotopically Labeled Internal Standards for Chloropropanediol Ester Analysis

Internal Standard Analyte Category
rac 2-Oleoyl-3-chloropropanediol-d5 3-MCPD Monoesters
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 3-MCPD Diesters
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 3-MCPD Diesters
rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ 3-MCPD Diesters

Future Trajectories in Analytical Chemistry for Chloropropanediol Esters

The field of analytical chemistry for contaminants like chloropropanediol esters is continuously evolving, driven by the need for more rapid, accurate, and comprehensive methods. acs.org Several key trends are shaping the future of this area.

One significant trajectory is the move towards direct analytical methods . Traditionally, the analysis of 3-MCPD esters involved indirect methods requiring alkaline-catalyzed ester cleavage, followed by derivatization of the freed 3-MCPD. Newer methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allow for the direct determination of individual ester congeners without prior cleavage. researchgate.net This approach reduces sample preparation time, minimizes potential analytical errors, and provides a more detailed profile of the ester contamination.

Miniaturization and high-throughput analysis represent another major trend. chemistryviews.org The development of techniques like Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC. chemistryviews.org Furthermore, the ongoing miniaturization of analytical instrumentation could lead to the development of portable devices for rapid, on-site screening of chloropropanediol esters in food production facilities. chemistryviews.org

The principles of green analytical chemistry are also becoming increasingly influential. chemistryviews.org This involves developing methods that reduce or eliminate the use of hazardous solvents and reagents, minimize waste generation, and lower energy consumption. chemistryviews.org Future research will likely focus on creating more environmentally sustainable analytical workflows for chloropropanediol esters.

Finally, as the understanding of the formation and toxicology of these contaminants grows, there will be an increasing demand for analytical methods that can simultaneously quantify a wider range of related compounds, including various isomers and glycidyl esters. researchgate.net The future lies in holistic, high-throughput methods that can provide a complete picture of these process contaminants in food. chemistryviews.orgresearchgate.net

Biotransformation and Mechanistic Interactions of Rac 2 Oleoyl 3 Chloropropanediol

Enzymatic Hydrolysis and De-esterification Pathways

The initial and most significant step in the biotransformation of rac 2-Oleoyl-3-chloropropanediol is enzymatic hydrolysis, primarily mediated by lipases. This process leads to the cleavage of the ester bond, releasing the fatty acid and the 3-MCPD backbone.

Characterization of Lipase-Mediated Hydrolysis (e.g., Pancreatic and Microbial Lipases)

In vitro studies have consistently demonstrated that 3-MCPD esters, including rac 2-Oleoyl-3-chloropropanediol, are effective substrates for various lipases. researchgate.netnih.govresearchgate.net Pancreatic lipases, key enzymes in the human digestive system, readily hydrolyze these esters. researchgate.netmdpi.comtandfonline.com This enzymatic action is attributed to the structural similarity between 3-MCPD esters and natural dietary fats, such as triacylglycerols. researchgate.net

Microbial lipases, such as those from Candida antarctica and Candida rugosa, have also been shown to effectively hydrolyze 3-MCPD esters. researchgate.netbohrium.com This has led to research into their potential application for the removal of these contaminants from edible oils. bohrium.com The hydrolysis process facilitated by these enzymes can convert 3-MCPD esters into glycerol (B35011), a harmless substance, through an enzymatic cascade. researchgate.net

The rate and extent of hydrolysis can be influenced by the specific lipase (B570770) and the reaction conditions. For instance, in vitro studies with porcine bile extract have shown efficient hydrolysis of 3-MCPD esters. researchgate.net Similarly, incubation with small intestine juice containing pancreatic lipase resulted in the release of free 3-MCPD from palm oil. nih.gov

Comparative Kinetics of Hydrolysis for Monoesters versus Diesters

A crucial finding in the study of 3-MCPD ester hydrolysis is the significant difference in reaction kinetics between monoesters and diesters. In vitro intestinal models have shown that the hydrolysis of 3-MCPD monoesters is substantially faster than that of diesters. researchgate.netbezpecnostpotravin.cz

Under simulated intestinal conditions, the conversion of a 3-MCPD monoester to free 3-MCPD can reach over 95% in approximately one minute. researchgate.netnih.gov In stark contrast, the release of 3-MCPD from diesters is a much slower process. researchgate.netnih.gov For example, one study reported that the release from diesters reached about 45% after one minute, 65% after five minutes, and 95% only after 90 minutes of incubation. researchgate.netnih.gov This suggests that while both forms are hydrolyzed, monoesters like rac 2-Oleoyl-3-chloropropanediol are a more immediate source of free 3-MCPD upon ingestion. researchgate.net

It is important to note, however, that in a more complex in vivo environment, the complete hydrolysis of 3-MCPD esters to 100% free 3-MCPD is unlikely. researchgate.netnih.gov This is because the metabolism of these esters is thought to be similar to that of acylglycerols, where pancreatic lipases preferentially act on the sn-1 and sn-3 positions, leading to the formation of 2-monoglycerides. researchgate.netnih.gov

Table 1: Comparative Hydrolysis of 3-MCPD Monoesters and Diesters

Ester TypeTime to >95% Hydrolysis (in vitro)Reference
Monoester~ 1 minute researchgate.netnih.gov
Diester~ 90 minutes researchgate.netnih.gov

Identification and Characterization of the Primary Hydrolysis Product (3-Monochloropropane-1,2-diol)

The primary and most significant product resulting from the hydrolysis of rac 2-Oleoyl-3-chloropropanediol is 3-monochloropropane-1,2-diol (3-MCPD). researchgate.netnih.govmdpi.com This compound is released upon the enzymatic cleavage of the ester linkage. researchgate.net The formation of free 3-MCPD is a key concern as it is a well-characterized toxic substance. nih.gov

Assuming a metabolic pathway similar to that of natural acylglycerols, the hydrolysis of a 2-oleoyl ester would likely involve the action of pancreatic lipases. nih.govtandfonline.com This would lead to the de-esterification at the sn-2 position, releasing the oleic acid and the free 3-MCPD molecule. nih.gov In the case of 1- or 3-monoesters, hydrolysis would directly yield free 3-MCPD. nih.gov For diesters, the situation is more complex, potentially yielding 3-MCPD-2-monoesters as intermediate products before complete hydrolysis. nih.gov

Cellular Uptake and Intracellular Metabolic Processing (in vitro models)

Following enzymatic hydrolysis in the digestive tract, the resulting free 3-MCPD and any remaining unhydrolyzed esters can interact with intestinal cells. In vitro models, such as Caco-2 cells, which mimic the human intestinal barrier, have been instrumental in studying these interactions.

Investigation of Transport Mechanisms across Biological Membranes (e.g., Passive Diffusion)

Studies using Caco-2 cell monolayers have provided insights into how 3-MCPD and its esters cross the intestinal barrier. Research indicates that free 3-MCPD is not actively absorbed by these cells but can migrate across the cell layer through paracellular diffusion. nih.gov This suggests that free 3-MCPD can pass between the intestinal cells to enter the bloodstream.

In contrast, 3-MCPD fatty acid esters, including monoesters, at a concentration of 100 μM, were not found to be absorbed by the Caco-2 cells, nor were they transported across the monolayer in their intact form. nih.gov This implies that the primary route for the systemic absorption of the 3-MCPD moiety from its esters is through the initial hydrolysis in the gut lumen, followed by the paracellular diffusion of the liberated free 3-MCPD. nih.gov

Role of Intracellular Esterases in Further Biotransformation

While intact 3-MCPD monoesters may not be readily transported across the intestinal barrier, there is evidence suggesting that they can be hydrolyzed by esterases present on or within the intestinal cells. nih.gov In vitro studies with Caco-2 cells have shown that 3-MCPD-1-monoesters are hydrolyzed in the presence of these cells. nih.gov This indicates that any monoester that reaches the intestinal cell surface can be further broken down, contributing to the local concentration of free 3-MCPD.

Interestingly, the same study observed that a 3-MCPD-1,2-diester appeared to be absorbed and metabolized by the Caco-2 cells. nih.gov This suggests that intestinal cells may possess the capacity to internalize and metabolize diesters, potentially leading to a detoxification pathway for the 3-MCPD moiety within the cells themselves. nih.gov The specific intracellular esterases involved in this process and the subsequent metabolic fate of the absorbed diester require further investigation.

Table 2: Summary of Cellular Interactions of 3-MCPD and its Esters (Caco-2 cell model)

CompoundCellular UptakeTransport MechanismIntracellular FateReference
Free 3-MCPDNoParacellular DiffusionN/A nih.gov
3-MCPD MonoestersNo (as intact molecule)N/AHydrolyzed by cell-associated esterases nih.gov
3-MCPD DiestersYesNot fully elucidatedAbsorbed and metabolized nih.gov

Theoretical Molecular Interactions and Downstream Biochemical Pathways of Hydrolysis Products

The biotransformation of rac 2-Oleoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), primarily begins with its hydrolysis. In the gastrointestinal tract, lipases, particularly pancreatic lipases, are expected to hydrolyze the ester bond. researchgate.netnih.gov This enzymatic action releases the constituent molecules: oleic acid and free 3-MCPD. researchgate.net While oleic acid enters normal fatty acid metabolism, the toxicological significance of the parent compound is largely attributed to the release of 3-MCPD. nih.govnih.gov The subsequent metabolic fate of 3-MCPD involves several key biochemical pathways, including conjugation and oxidation, which are critical in either detoxifying the compound or forming other reactive intermediates. nih.govbund.demfds.go.kr

Studies using in vitro intestinal models have shown that 3-MCPD esters are indeed substrates for intestinal lipases. researchgate.net The rate of hydrolysis can be quite rapid; for a 3-MCPD monoester, the release of free 3-MCPD can exceed 95% within approximately one minute. researchgate.net The hydrolysis of diesters is comparatively slower. researchgate.net Once absorbed, free 3-MCPD is distributed throughout the body and undergoes further metabolism, primarily in the liver. bund.demazums.ac.ir

Proposed Conjugation Pathways (e.g., with Glutathione) of 3-MCPD

A principal detoxification route for 3-MCPD in the body is conjugation with the endogenous antioxidant glutathione (B108866) (GSH). nih.govbund.demfds.go.krmazums.ac.ir This process is a well-established metabolic pathway for xenobiotics, rendering them more water-soluble and facilitating their excretion. The conjugation of 3-MCPD with GSH is believed to be a key mechanism for its detoxification. bund.decfs.gov.hk

This metabolic conversion, however, appears to have a limited capacity. bund.de The reaction leads to the formation of several metabolites that are ultimately excreted in the urine. Key metabolites identified from this pathway in rat studies include:

S-(2,3-dihydroxypropyl)cysteine : Formed after the initial glutathione conjugate is broken down. nih.gov

N-acetyl-S-(2,3-dihydroxypropyl)cysteine : This is the corresponding mercapturic acid, a common final product of glutathione conjugation, which is readily excreted. nih.gov

Research indicates that exposure to 3-MCPD can lead to a decrease in glutathione family proteins, as these proteins are consumed in the process of neutralizing the toxicant. mazums.ac.ir The conjugation of both free 3-MCPD and its metabolites, such as glycidol (B123203), with glutathione is a critical detoxification mechanism. mazums.ac.ir

Table 1: Key Metabolites of the 3-MCPD Glutathione Conjugation Pathway

PrecursorConjugating AgentKey MetabolitesSignificanceReference
3-MCPDGlutathione (GSH)S-(2,3-dihydroxypropyl)cysteineIntermediate in mercapturic acid pathway nih.gov
3-MCPDGlutathione (GSH)N-acetyl-S-(2,3-dihydroxypropyl)cysteine (Mercapturic Acid)Final excretory product nih.gov

Oxidative Transformations of 3-MCPD

In addition to conjugation, 3-MCPD undergoes oxidative metabolism, which can lead to the formation of reactive intermediates. This pathway is considered an important metabolic route in mammals. bund.de Studies in rats have identified several products of this oxidative transformation. nih.govbund.demfds.go.kr

The proposed oxidative pathway involves the following steps:

Oxidation to β-chlorolactaldehyde : This is a potential intermediate metabolite. nih.govbund.de

Further oxidation to β-chlorolactic acid : This is a more stable oxidation product. nih.govbund.demfds.go.kr

Formation of Oxalic Acid : β-chlorolactic acid can be further metabolized to oxalic acid. nih.govmfds.go.kr

One of the significant toxic mechanisms of 3-MCPD is believed to be its oxidative metabolism, which can cause oxidative stress and interfere with cellular energy production. researchgate.net It is hypothesized that 3-MCPD does not directly oxidize cellular components but induces the formation of reactive oxygen species (ROS). nih.gov This increase in ROS can, in turn, trigger the oxidation of cellular macromolecules, such as the antioxidant protein DJ-1, leading to a loss of its protective function. nih.gov

Table 2: Products of the Oxidative Transformation of 3-MCPD

PrecursorTransformationMetabolitePotential EffectReference
3-MCPDOxidationβ-chlorolactaldehydeReactive intermediate nih.govbund.de
β-chlorolactaldehydeOxidationβ-chlorolactic acidMetabolite nih.govbund.demfds.go.kr
β-chlorolactic acidFurther MetabolismOxalic acidMetabolite nih.govmfds.go.kr
3-MCPDInductionReactive Oxygen Species (ROS)Cellular oxidative stress nih.gov

Stereospecificity in Biotransformation Processes

The starting compound, rac 2-Oleoyl-3-chloropropanediol, is a racemic mixture, meaning it contains equal amounts of two enantiomers. The stereochemistry of the molecule can significantly influence its interaction with enzymes and, consequently, its metabolic fate.

Enzymatic hydrolysis of 3-MCPD esters can exhibit stereospecificity. Pancreatic lipases, which are responsible for the initial hydrolysis in the gut, are known to preferentially act on the ester bonds at the sn-1 and sn-3 positions of acylglycerols. researchgate.nettandfonline.com Assuming a similar mechanism for 3-MCPD esters, the hydrolysis of a diester would preferentially release the fatty acids at these outer positions, potentially leaving a 3-MCPD-2-monoester. tandfonline.com The complete hydrolysis of a monoester like 2-Oleoyl-3-chloropropanediol would release 3-MCPD.

Structure Activity Relationships and Positional Isomerism in Mechanistic Research

Influence of Fatty Acid Acyl Chain Length and Saturation on Ester Formation and Hydrolysis Kinetics

The nature of the fatty acid attached to the chloropropanediol backbone plays a critical role in the rates of both esterification (formation) and hydrolysis (breakdown). Research has shown that both the length of the carbon chain and the degree of unsaturation (the presence of double bonds) are determining factors.

Ester Formation: In enzymatic esterification processes, the fatty acid chain length significantly affects the reaction rate. Studies using lipase (B570770) catalysts have demonstrated that fatty acids with longer alkyl chains, such as stearic acid (C18) and palmitic acid (C16), tend to be better substrates compared to those with shorter chains. dss.go.th A notable decrease in the esterification rate is observed when the fatty acid chain length is reduced from eight to six carbons. dss.go.th This preference for longer chains is attributed to the substrate specificity of the lipases commonly involved in these reactions. dss.go.th However, in non-enzymatic, solid-phase synthesis, the opposite trend has been observed, where the reactivity of fatty acids decreases as their chain length increases, likely due to steric hindrance. rsc.org

Hydrolysis Kinetics: The saturation of the fatty acid acyl chain influences the stability and hydrolysis of these esters. During food processing, such as cooking, it has been observed that glycidyl (B131873) esters (a related class of compounds) of saturated fatty acids remain stable. food.gov.uk In contrast, the quantity of glycidyl oleate (B1233923) (containing the unsaturated oleic acid) can double, while esters of more highly unsaturated fatty acids like linoleate (B1235992) and linolenate may decrease, suggesting that the degree of saturation impacts the compound's reactivity and degradation pathways under thermal stress. food.gov.uk

The rate of hydrolysis, particularly the enzymatic release of the parent chloropropanediol in the digestive system, is crucial for understanding the compound's metabolic fate. Pancreatic lipases, which are responsible for fat digestion, hydrolyze these esters. The structure of the ester directly impacts the efficiency of this process. For instance, the release of 3-monochloropropane-1,2-diol (3-MCPD) from its monoesters is significantly faster than from its diesters. tandfonline.com

Table 1: Influence of Fatty Acid Chain Length on Esterification
Fatty AcidCarbon ChainRelative Esterification Rate/ConversionReaction Conditions
Stearic AcidC18:0HighLipase-catalyzed dss.go.thmdpi.com
Palmitic AcidC16:0HighLipase-catalyzed dss.go.th
Oleic AcidC18:1Slightly lower than Stearic AcidAcid-catalyzed mdpi.com
Caprylic AcidC8:0ModerateLipase-catalyzed dss.go.th
Caproic AcidC6:0Low (sharp drop from C8)Lipase-catalyzed dss.go.th

Differential Reactivity and Biotransformation Profiles of Stereoisomers

Stereoisomerism, which includes both the enantiomeric form (R/S configuration) and positional isomerism (e.g., 2-MCPD vs. 3-MCPD esters), is a critical determinant of reactivity and metabolic processing.

Reactivity in Formation: The formation of 2-MCPD and 3-MCPD esters during processes like oil refining is not evenly distributed. The reaction mechanism often involves a cyclic acyloxonium ion intermediate, which is then attacked by a chloride ion. ut.ac.ir The attack on the less sterically hindered primary carbon atom (sn-1 or sn-3) is favored, leading to the formation of 3-MCPD esters in greater quantities. ut.ac.ir The formation of 2-MCPD esters results from an attack on the more sterically hindered secondary carbon (sn-2) and therefore occurs to a lesser extent. ut.ac.ir As a general observation in various foodstuffs, the concentration of 2-MCPD esters is typically found to be in the range of 40-80% of the 3-MCPD ester concentration. nih.gov

Biotransformation Profiles: Once ingested, the biotransformation of these esters is highly dependent on their isomeric form. The metabolic pathways are largely governed by digestive lipases, which show strong positional preferences. food.gov.uk Pancreatic lipases preferentially hydrolyze fatty acids from the outer sn-1 and sn-3 positions of a glycerol (B35011) backbone. tandfonline.com

3-MCPD Diesters: When a 3-MCPD diester (e.g., 1,2-diacyl-3-chloropropanediol) is ingested, lipase action primarily removes the fatty acid at the sn-1 position. This results in the formation of a 3-MCPD-2-monoester (a 2-acyl-3-chloropropanediol). tandfonline.comfood.gov.uk

2-MCPD Diesters: Similarly, for a 2-MCPD diester (e.g., 1,3-diacyl-2-chloropropanediol), lipases would cleave the esters at the sn-1 and sn-3 positions, releasing free fatty acids and the parent 2-MCPD.

Monoesters: The fate of monoesters also depends on the fatty acid's position. A 1-monoester of 3-MCPD would likely be hydrolyzed to release free 3-MCPD. food.gov.uk In contrast, a 2-monoester of 3-MCPD, such as 2-Oleoyl-3-chloropropanediol, structurally resembles 2-monoacylglycerols (2-MAGs). food.gov.uk These 2-MAGs are readily absorbed by intestinal cells (enterocytes) and can be re-esterified into more complex lipids, potentially incorporating the chloropropanediol moiety into cellular lipids or adipose tissue before any further hydrolysis occurs. food.gov.uk

This differential metabolism means that the isomeric form of the ester directly influences the nature and rate of release of the potentially toxic free chloropropanediol, with some isomers being rapidly hydrolyzed and others being absorbed and metabolized differently. food.gov.uk

Comparative Analysis with Other Chlorinated Propanediol (B1597323) Esters (e.g., 3-MCPD Diesters, 2-MCPD Esters)

A comparative analysis of rac 2-Oleoyl-3-chloropropanediol (a 2-MCPD monoester) with its positional isomer (3-MCPD esters) and with diesters reveals significant differences in their occurrence, formation, and biochemical behavior.

Monoesters vs. Diesters: A primary distinction lies between mono- and diesters. In food analysis, diesters are generally found in much higher quantities than monoesters. food.gov.uktandfonline.com Some studies have reported that monoesters of MCPD account for less than 16% of the total bound MCPD in food fats, while other analyses of vegetable oils have not detected monoesters at all. tandfonline.comnih.gov This difference in abundance is critical because their metabolic pathways and hydrolysis rates differ substantially. As demonstrated in an in-vitro intestinal model, the hydrolysis of 3-MCPD monoesters is extremely rapid, with over 95% of the free 3-MCPD released in about one minute. tandfonline.com In stark contrast, the release from 3-MCPD diesters is much slower, reaching approximately 45% after one minute and requiring up to 90 minutes to achieve 95% hydrolysis. tandfonline.com This suggests that the toxicological impact could be more immediate from monoesters, assuming they are hydrolyzed before absorption.

2-MCPD Esters vs. 3-MCPD Esters: As discussed, 3-MCPD esters are generally formed in higher concentrations than 2-MCPD esters due to the sterically favored reaction pathway. ut.ac.ir Both 2-MCPD and 3-MCPD esters are formed during the high-temperature refining of edible oils, particularly during the deodorization step, from precursors like mono-, di-, and triacylglycerols in the presence of chloride ions. ut.ac.irnih.govmerieuxnutrisciences.com While both are subject to enzymatic hydrolysis in the gut, their distinct structures can lead to different metabolic products and subsequent toxicological profiles. The different positioning of the chlorine atom fundamentally alters the chemical properties of the resulting free chloropropanediol (2-MCPD vs. 3-MCPD) that is released upon hydrolysis.

Table 2: Comparative Analysis of Chlorinated Propanediol Esters
Characteristic2-MCPD Monoesters (e.g., rac 2-Oleoyl-3-chloropropanediol)3-MCPD MonoestersMCPD Diesters (2- and 3-)
Relative AbundanceLow; often below detection limits in oils nih.govLow; typically <16% of total bound MCPD food.gov.uktandfonline.comHigh; the predominant form in refined oils tandfonline.com
Formation PathwayChloride attack at sterically hindered sn-2 position; less favored ut.ac.irChloride attack at sterically favored sn-1/3 position ut.ac.irFormed from di- and triacylglycerols at high temperatures nih.gov
Primary Metabolic FateResembles 2-MAGs; may be absorbed and re-esterified food.gov.ukRapid hydrolysis by lipase to free 3-MCPD tandfonline.comSlower, stepwise hydrolysis by lipase, initially yielding a monoester tandfonline.comfood.gov.uk
Hydrolysis RatePotentially slow if re-esterified; rapid if directly hydrolyzedVery Rapid (>95% in ~1 min) tandfonline.comSlow (~45% in 1 min; ~95% in 90 min) tandfonline.com

Future Research Directions in Rac 2 Oleoyl 3 Chloropropanediol Studies

Further Elucidation of Remaining Unknowns in Ester Formation Pathways

While significant progress has been made, the precise chemical mechanisms leading to the formation of 2- and 3-monochloropropane-1,2-diol (MCPD) esters, including rac 2-Oleoyl-3-chloropropanediol, are not yet fully understood. mfds.go.kr These compounds are known to form during the refining of vegetable oils at high temperatures. mfds.go.krrsc.org The major proposed pathways include a direct nucleophilic attack by chloride ions on the acylglycerol molecule, formation via a cyclic acyloxonium ion or a cyclic acyloxonium free radical, and formation through the chlorination of a glycidyl (B131873) ester (GE). mfds.go.kr However, the exact interplay of precursors, such as acylglycerols and chlorides, and processing conditions, particularly the high temperatures of the deodorization step, requires further investigation. rsc.orgresearchgate.net

Future research will likely focus on:

Pinpointing the exact precursors and intermediates under various processing conditions.

Investigating the role of free radical mechanisms in the formation of these esters. mdpi.com

Understanding the factors that influence the ratio of 2-MCPD to 3-MCPD ester formation.

Development of Advanced Mitigation Strategies Based on Mechanistic Understanding of Formation

A clearer understanding of the formation pathways is crucial for developing more effective mitigation strategies. nih.gov Current approaches focus on three main areas: removing precursors, modifying processing parameters, and removing the contaminants after formation. researchgate.net Strategies have included washing crude palm oil with water to remove chlorides, which has been shown to reduce 3-MCPDE by up to 71%. researchgate.net Other methods involve the use of adsorbents, enzymes, or rebleaching. nih.gov

Future research in mitigation will likely explore:

Targeted Precursor Removal: Developing more efficient methods to remove specific precursors of 2-MCPD esters before the high-temperature refining stages.

Process Optimization: Fine-tuning deodorization parameters, such as temperature and time, to minimize ester formation without compromising oil quality. nih.gov

Novel Post-Refining Treatments: Investigating new adsorbents or enzymatic treatments that can selectively remove 2-MCPD esters from refined oils. nih.gov For instance, the use of anhydrous ethanol (B145695) as a stripping agent has shown promise in reducing both MCPD and glycidyl esters. acs.org

Innovative Analytical Methodologies for Ultra-Trace Level Detection and Comprehensive Profiling

The detection and quantification of rac 2-Oleoyl-3-chloropropanediol and other MCPD esters present analytical challenges. Current methods are broadly categorized as indirect or direct. rsc.org Indirect methods, which are more common, involve the transesterification of the esters to free MCPD, followed by derivatization and analysis, typically by gas chromatography-mass spectrometry (GC-MS). rsc.orgeuropa.eu Direct methods analyze the intact esters, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org Several validated methods, such as those from the AOCS, are available and provide comparable results. mfds.go.krfediol.eu

Future advancements in analytical methodologies are expected to focus on:

Increased Sensitivity and Selectivity: Developing methods capable of detecting even lower concentrations of these contaminants in a wide range of food matrices.

High-Throughput Analysis: Creating faster and more automated methods for routine monitoring in the food industry.

Comprehensive Profiling: Advancing direct analysis techniques to better separate and quantify the full spectrum of individual MCPD ester species, which is crucial for understanding their specific biological effects. nih.gov

In-depth Investigations of Biotransformation Pathways in Diverse Biological Systems (excluding human and toxicity outcomes)

Understanding how rac 2-Oleoyl-3-chloropropanediol is metabolized in various biological systems is essential. Studies have shown that MCPD esters are hydrolyzed in the gastrointestinal tract, releasing free 2-MCPD. bund.deresearchgate.net The metabolism of 3-MCPD is known to involve conjugation with glutathione (B108866) in the liver. bund.de However, due to structural differences, it is considered unlikely that 2-MCPD follows the same metabolic pattern. food.gov.uk

Future research in this area will likely involve:

In Vitro and In Vivo Models: Utilizing a range of non-human biological systems to study the absorption, distribution, metabolism, and excretion of 2-MCPD and its esters.

Metabolite Identification: Identifying the specific metabolic products of 2-Oleoyl-3-chloropropanediol to better understand its biological fate.

Enzymatic Studies: Investigating the specific enzymes responsible for the hydrolysis and subsequent metabolism of 2-MCPD esters.

Rational Design and Synthesis of Novel Reference Standards and Internal Standard Compounds

Accurate quantification of rac 2-Oleoyl-3-chloropropanediol relies on the availability of high-purity reference standards and stable isotope-labeled internal standards. europa.eu The synthesis of these compounds is a critical area of research. For instance, a novel synthetic route has been developed to produce high-purity 2-MCPD esters starting from diethyl malonate. acs.org The availability of deuterated internal standards, such as rac 2-Oleoyl-3-chloropropanediol-d5, is crucial for accurate quantification by isotope dilution mass spectrometry. scbt.commedchemexpress.comclearsynth.com

Future efforts in this area will focus on:

Synthesis of a Wider Range of Esters: Developing synthetic routes for a broader array of individual 2-MCPD monoesters and diesters to serve as analytical standards.

Development of Novel Internal Standards: Creating new and more effective stable isotope-labeled internal standards to improve the accuracy and reliability of analytical methods. fssai.gov.infediol.eu

Certification of Reference Materials: Ensuring the availability of certified reference materials to allow for better quality control and inter-laboratory comparison of analytical results.

Q & A

Q. What are the recommended analytical methods for quantifying rac 2-Oleoyl-3-chloropropanediol in lipid matrices?

  • Methodological Answer : Quantification requires isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:
  • Use of deuterated internal standards (e.g., OLOL-d5, OLST-d5) to correct for matrix effects .
  • Preparation of calibration curves (25–1000 µg/kg) in methanol, with analyte separation using reversed-phase C18 columns and gradient elution (mobile phases: acetonitrile/water with 0.1% formic acid) .
  • Sample extraction via a modified QuEChERS protocol: homogenization in MTBE/ACN (1:1), centrifugation, and cleanup with dispersive solid-phase extraction (dSPE) .

Q. How does the chlorinated group in rac 2-Oleoyl-3-chloropropanediol influence its physicochemical properties?

  • Methodological Answer : The chlorine atom enhances polarity, affecting solubility and intermolecular interactions. Experimental approaches include:
  • Surface tension measurements : Compare with non-chlorinated analogs to assess impact on lipid bilayer interactions .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (e.g., decomposition onset at ~200°C) .
  • Nuclear magnetic resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to map electron-withdrawing effects of chlorine on adjacent protons and carbons .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of rac 2-Oleoyl-3-chloropropanediol under varying pH and temperature?

  • Methodological Answer : Apply a factorial design to systematically study degradation kinetics:
  • Variables : pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M) .
  • Analytical endpoints : Monitor chloride release via ion chromatography and quantify intact compound using LC-MS/MS .
  • Statistical tools : Use ANOVA to identify significant factors and response surface modeling to predict degradation pathways .

Q. What computational methods are suitable for modeling the interaction of rac 2-Oleoyl-3-chloropropanediol with lipid bilayers?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD):
  • QM/MM : Optimize chlorine’s electronic effects using density functional theory (DFT) at the B3LYP/6-31G* level .
  • MD simulations : Embed the compound in a POPC bilayer (CHARMM36 force field) to study diffusion coefficients and hydrogen-bonding patterns over 100-ns trajectories .
  • Free energy calculations : Use umbrella sampling to compute partitioning coefficients between aqueous and lipid phases .

Data Contradiction and Resolution

Q. How should conflicting data on rac 2-Oleoyl-3-chloropropanediol’s solubility in polar solvents be addressed?

  • Methodological Answer : Conduct controlled solubility studies with standardized protocols:
  • Solvent systems : Test in water, methanol, acetonitrile, and hexane at 25°C under inert atmosphere .
  • Quantification : Use gravimetric analysis (post-evaporation) and cross-validate with UV-Vis spectroscopy (λ = 210 nm) .
  • Documentation : Report solvent purity (HPLC-grade), agitation methods (sonication vs. stirring), and equilibration time (>24 hrs) to reconcile discrepancies .

Experimental Design Tables

Parameter Conditions Analytical Tool Reference
Calibration Range 25–1000 µg/kgLC-MS/MS (MRM mode)
Internal Standards OLOL-d5, OLST-d5 (250 µg/kg)Isotope dilution
Degradation Study Variables pH (4–10), Temp (25–60°C)Factorial design + ANOVA
MD Simulation Duration 100 nsGROMACS/CHARMM36

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.